
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of aniline derivatives followed by chlorination and the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The chlorination step may involve reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes, pigments, and coatings.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups can participate in electron transfer processes, affecting cellular redox states and enzyme activities. Its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile molecule for studying biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Propriétés
Formule moléculaire |
C14H9ClF3N3O4 |
|---|---|
Poids moléculaire |
375.69 g/mol |
Nom IUPAC |
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9ClF3N3O4/c1-7-4-9(20(22)23)2-3-11(7)19-13-10(15)5-8(14(16,17)18)6-12(13)21(24)25/h2-6,19H,1H3 |
Clé InChI |
PSILDCKSIWSCEZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


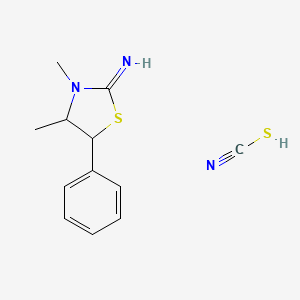
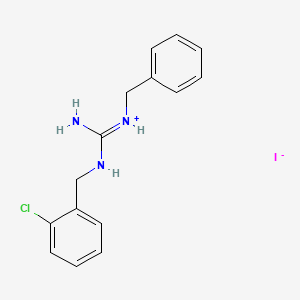
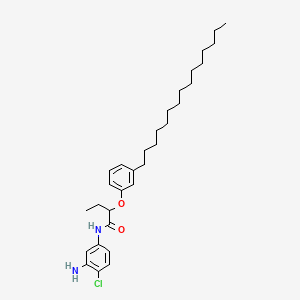

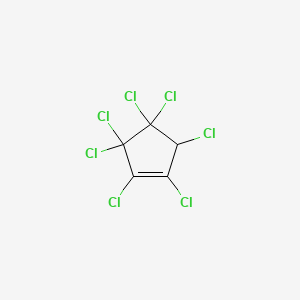

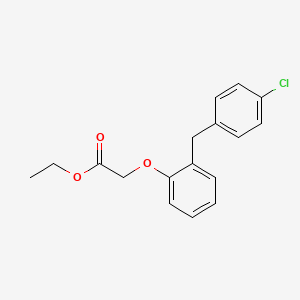
![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
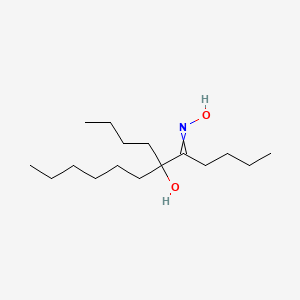
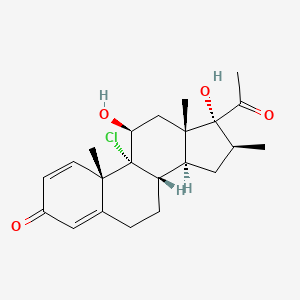
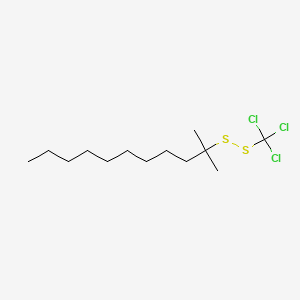
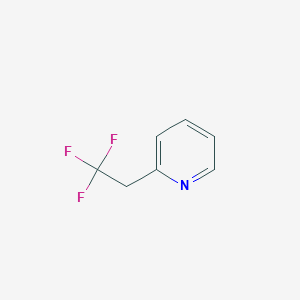
![Carbamic acid, (3,4-dichlorophenyl)-, 2-[butyl[4-(2,2-dicyanoethenyl)-3-methylphenyl]amino]ethyl ester](/img/structure/B13757164.png)
